molecular formula C27H23NO5 B2715460 7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902624-73-1

7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2715460
CAS No.: 902624-73-1
M. Wt: 441.483
InChI Key: UMEGFWHIZAENAW-UHFFFAOYSA-N
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Description

This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8-one family, characterized by a fused tricyclic core consisting of a quinoline backbone integrated with a 1,3-dioxole ring. The substituents at positions 7 and 5—3,4-dimethylbenzoyl and 2-methoxyphenylmethyl groups, respectively—impart distinct electronic and steric properties.

Properties

IUPAC Name

7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-16-8-9-18(10-17(16)2)26(29)21-14-28(13-19-6-4-5-7-23(19)31-3)22-12-25-24(32-15-33-25)11-20(22)27(21)30/h4-12,14H,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEGFWHIZAENAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3,4-Dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS No. 902624-73-1) is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure, characterized by a quinoline core fused with a dioxolo ring and various substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N1O5C_{22}H_{23}N_{1}O_{5}, with a molecular weight of approximately 375.43 g/mol. The compound features a complex arrangement that includes both aromatic and heterocyclic components, contributing to its biological interactions.

PropertyValue
Molecular FormulaC22H23N1O5
Molecular Weight375.43 g/mol
CAS Number902624-73-1

Preliminary studies indicate that the biological activity of this compound may involve multiple mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting normal replication and transcription processes.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains:

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL for various strains tested.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH and ABTS assays:

  • DPPH Radical Scavenging Activity : The compound showed an IC50 value of 25 µg/mL.
  • ABTS Assay : It demonstrated effective scavenging activity comparable to standard antioxidants.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

  • Study on Anticancer Properties :
    • Conducted on MCF-7 cells.
    • Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.
  • Antimicrobial Efficacy Study :
    • Evaluated against clinical isolates of Staphylococcus aureus.
    • Showed significant inhibition at lower concentrations compared to standard antibiotics.

Comparison with Similar Compounds

Positional Isomerism of Methoxy Groups

  • 7-(3,4-Dimethylbenzoyl)-5-[(4-Methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one Differs from the target compound by the substitution of a 4-methoxyphenylmethyl group at position 3. This positional isomerism may alter binding affinity in biological systems due to differences in steric hindrance and electronic distribution .

Acyl Group Modifications

  • 7-(1H-Benzotriazol-1-ylcarbonyl)-5-Ethyl[1,3]dioxolo[4,5-g]quinolin-8(5H)-one Replaces the 3,4-dimethylbenzoyl group with a benzotriazole-carbonyl moiety. The ethyl group at position 5 reduces steric bulk compared to the 2-methoxyphenylmethyl group, as shown by its molecular weight (362.345 g/mol) and monoisotopic mass (362.101505) .

Cytotoxic Derivatives

  • (E)-7-(3-Bromo-4,5-Dimethoxybenzylidene)-6,7-Dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one A chromenone analog with a benzylidene substituent demonstrates significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB-231), achieving IC₅₀ values <10 µM.

Electronic and Thermodynamic Properties

DFT Studies on Phenyl-7,8-Dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

  • B3LYP/6-31G* calculations reveal a HOMO-LUMO gap (Δ) of 4.2 eV, indicating moderate reactivity.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₂₈H₂₅NO₅ 455.50 3,4-Dimethylbenzoyl, 2-Methoxyphenyl Not Reported
7-(1H-Benzotriazol-1-ylcarbonyl)-5-Ethyl[1,3]dioxolo[4,5-g]quinolin-8(5H)-one C₁₉H₁₄N₄O₄ 362.34 Benzotriazole-carbonyl, Ethyl Enzyme inhibition (predicted)
(E)-7-(3-Bromo-4,5-Dimethoxybenzylidene)-6,7-Dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one C₂₁H₁₇BrO₆ 445.26 Bromo, Dimethoxy, Benzylidene Cytotoxic (IC₅₀ <10 µM)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization, Friedel-Crafts acylation, and alkylation. For example, the quinoline core is first functionalized with a dioxolo moiety via cyclization under acidic conditions (e.g., H₂SO₄). Subsequent steps introduce the 3,4-dimethylbenzoyl and 2-methoxyphenylmethyl groups using palladium-catalyzed cross-coupling or nucleophilic substitution. Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for yield optimization. For instance, polar aprotic solvents like DMF enhance alkylation efficiency .

Q. How is the molecular structure of this compound characterized to confirm purity and regiochemistry?

  • Methodological Answer : Structural elucidation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., aromatic proton splitting patterns).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic distribution.
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms fused-ring geometry. For related quinoline derivatives, crystallographic data have revealed bond angles critical for biological activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and pharmacokinetic properties?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with systematic substitutions (e.g., halogenation of the benzoyl group or methoxy-to-ethoxy changes). For example:

  • Fluorine substitution on the phenyl ring enhances metabolic stability by reducing CYP450-mediated oxidation.
  • Methoxy group positioning affects receptor binding affinity, as seen in similar dioxoloquinoline derivatives . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like bacterial topoisomerases.

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. To address this:

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) with internal controls.
  • Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>98%) and elemental analysis.
  • Meta-Analysis : Compare data across studies while adjusting for variables like solvent (DMSO vs. saline) or cell line viability .

Q. What mechanistic pathways underlie its antimicrobial activity, and how can they be experimentally validated?

  • Methodological Answer : Hypothesized mechanisms include:

  • Topoisomerase Inhibition : Gel electrophoresis assays (e.g., plasmid relaxation assays) quantify DNA supercoiling changes.
  • Membrane Disruption : Fluorescent dye leakage assays (e.g., using SYTOX Green) measure bacterial membrane integrity.
  • Resistance Studies : Serial passaging in sub-inhibitory concentrations identifies mutation hotspots (e.g., gyrA mutations in E. coli) .

Methodological and Technical Challenges

Q. How can stability studies (e.g., photodegradation, hydrolytic susceptibility) be designed to assess this compound under physiological conditions?

  • Methodological Answer : Accelerated stability testing includes:

  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C).
  • Analytical Monitoring : Track degradation products via LC-MS/MS and quantify parent compound loss using validated UV/Vis methods. Stability-indicating methods must resolve degradation peaks (e.g., hydrolysis of the dioxolo ring) .

Q. What strategies are effective for conducting SAR studies when synthesizing structurally complex analogs?

  • Methodological Answer : Prioritize modular synthesis to allow late-stage diversification. For example:

  • Parallel Synthesis : Use a common intermediate (e.g., 8-oxo-quinoline core) to introduce diverse substituents via Suzuki-Miyaura coupling.
  • Click Chemistry : Azide-alkyne cycloaddition enables rapid generation of triazole-containing analogs.
  • In Silico Screening : Pre-screen virtual libraries with ADMET predictors (e.g., SwissADME) to prioritize high-potential candidates .

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